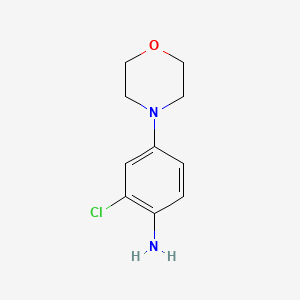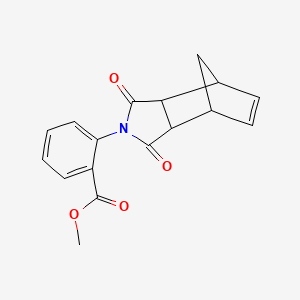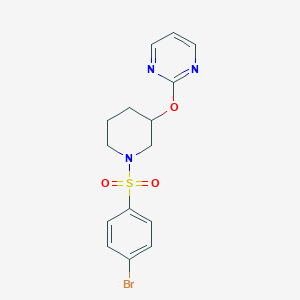
1-(2-Chlorophenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electronic and Optical Properties
A computational study on a chalcone derivative, closely related to the chemical compound of interest, revealed significant electronic and optical properties. The material demonstrated potential applications in nonlinear optics, confirmed by second and third harmonic generation studies. These properties suggest its utility in optoelectronic device fabrications, showcasing a HOMO-LUMO gap indicating its electronic stability and potential for efficient energy transfer mechanisms. The study found the material's static and dynamic polarizability to be considerably higher than that of urea, with second and third harmonic generation values substantially exceeding the standard urea molecule. This indicates the compound's superior properties for optoelectronic applications (Shkir et al., 2018).
Material Synthesis and Characterization
Another study focused on the synthesis and characterization of a D-π-A type novel organic nonlinear optical single crystal, related to the compound . The material, synthesized through the Claisen–Schmidt condensation reaction method, exhibited high second harmonic generation efficiency. Single crystals grown via slow evaporation solution growth technique revealed a noncentrosymmetric space group, contributing to a significant second harmonic generation efficiency. This efficiency was found to be 3.67 times that of urea, with the crystal demonstrating transparency in the entire visible region and thermal stability up to 133 °C. These findings suggest its applicability in nonlinear optical (NLO) device applications, highlighting its potential for use in various optical and electronic devices (Menezes et al., 2014).
Pharmacological Activity
In pharmacological research, derivatives of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which share a core structural motif with the compound of interest, were found to exhibit anxiolytic and muscle-relaxant properties. This study demonstrates the compound's potential therapeutic applications, emphasizing the significance of its structural components in modulating central nervous system activity. The research indicated a separation of anxiolytic and muscle-relaxant properties from other central nervous system activities, suggesting specific targeting capabilities of these compounds (Rasmussen et al., 1978).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-14-3-1-2-4-15(14)21-17(24)20-12-9-16(23)22(10-12)13-7-5-11(19)6-8-13/h1-8,12H,9-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQCJMFTMCHJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2684969.png)

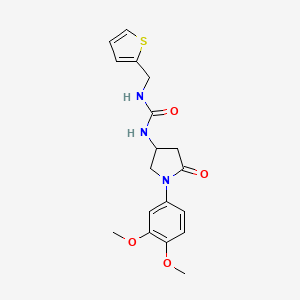
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2684976.png)
![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2684977.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2684979.png)
![2,5-dichloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2684981.png)
![5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid](/img/structure/B2684982.png)
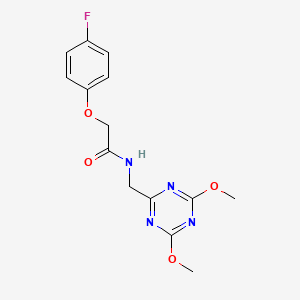
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2684985.png)
